4-Benzyltetrahydro-2H-pyran-2-ol
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-benzyloxan-2-ol |
InChI |
InChI=1S/C12H16O2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
CZFDRGNQGZZIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyltetrahydro-2H-pyran-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed in these processes .
Chemical Reactions Analysis
Types of Reactions
4-Benzyltetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzyl-substituted tetrahydropyran derivatives, ketones, and alcohols. These products can be further utilized in various synthetic applications .
Scientific Research Applications
4-Benzyltetrahydro-2H-pyran-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Benzyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 4-Benzyltetrahydro-2H-pyran-2-ol, highlighting differences in substituents, functional groups, and applications:
Key Comparative Analysis
Substituent Effects
- Benzyl vs. Phenylethynyl (4f) : The benzyl group in the target compound introduces steric bulk and electron-rich aromaticity, enhancing lipophilicity compared to the linear phenylethynyl group in 4f. This difference may impact binding affinity in drug-receptor interactions .
- Hydroxyl Position (C2 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
